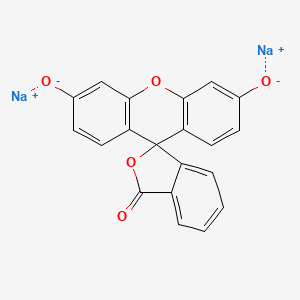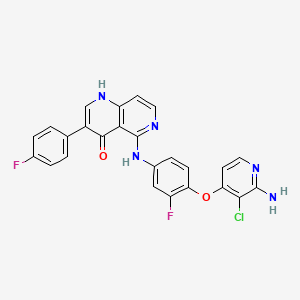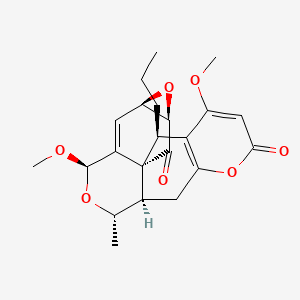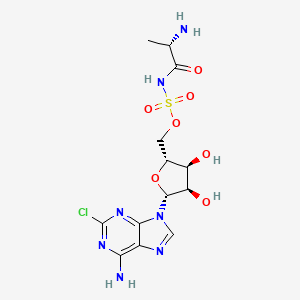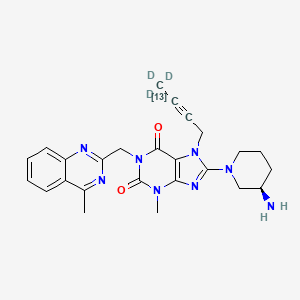
Obeticholic Acid-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Obeticholic Acid-d5 is a deuterated form of Obeticholic Acid, which is a semi-synthetic bile acid analogue. It is primarily used in the treatment of primary biliary cholangitis, a chronic liver disease. The compound is a potent agonist of the farnesoid X receptor, which plays a crucial role in bile acid homeostasis and various metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Obeticholic Acid-d5 involves several steps, starting from chenodeoxycholic acidThis can be achieved through direct alkylation at the C-6 position of a bile acid derivative . Another method involves a four-step process that includes hydrogenation, basic epimerization, ketone reduction, and amide hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving recrystallization and purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Obeticholic Acid-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Used to convert ketones or aldehydes to alcohols.
Substitution: Commonly involves replacing a hydrogen atom with a different functional group.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate is often used as an oxidizing agent.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Iodoethane is used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further research or therapeutic applications.
Scientific Research Applications
Obeticholic Acid-d5 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study bile acid metabolism.
Biology: Helps in understanding the role of bile acids in cellular processes.
Industry: Used in the development of new pharmaceuticals targeting metabolic and liver diseases.
Mechanism of Action
Obeticholic Acid-d5 exerts its effects by activating the farnesoid X receptor. This activation leads to the regulation of bile acid synthesis, inflammation, and fibrosis. The molecular targets include various genes involved in bile acid homeostasis and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Chenodeoxycholic Acid: The natural bile acid from which Obeticholic Acid is derived.
Ursodeoxycholic Acid: Another bile acid used in the treatment of liver diseases.
Elafibranor: A dual peroxisome proliferator-activated receptor agonist used in the treatment of non-alcoholic steatohepatitis.
Uniqueness
Obeticholic Acid-d5 is unique due to its high potency as a farnesoid X receptor agonist. This makes it more effective in regulating bile acid metabolism and treating liver diseases compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C26H44O4 |
|---|---|
Molecular Weight |
425.7 g/mol |
IUPAC Name |
(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-6-(1,1,2,2,2-pentadeuterioethyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C26H44O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23-24,27,30H,5-14H2,1-4H3,(H,28,29)/t15-,16-,17-,18-,19+,20+,21+,23+,24-,25-,26-/m1/s1/i1D3,5D2 |
InChI Key |
ZXERDUOLZKYMJM-QFCIBDECSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)O |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


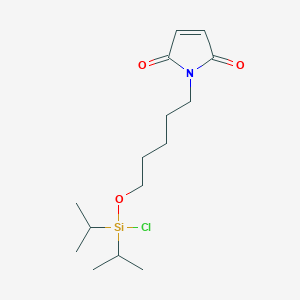
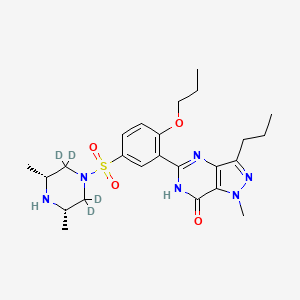
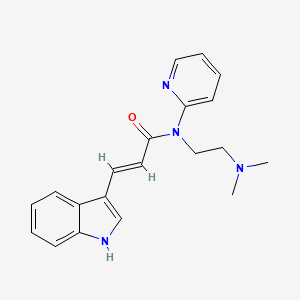
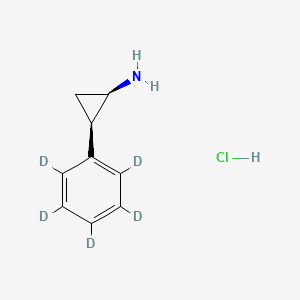
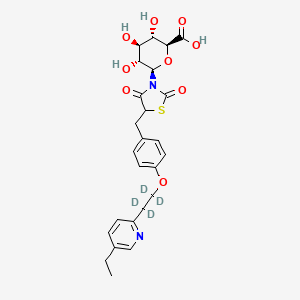


![N-[4-Nitro-3-(trifluoromethyl)phenyl]-propanamide-d5](/img/structure/B12416700.png)
